

# Cofetuzumab Pelidotin Off-Target Toxicity

## Technical Support Center

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### Compound of Interest

Compound Name: *Pelidotin*

Cat. No.: *B1652417*

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This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding off-target toxicity studies of Cofetuzumab **pelidotin** (PF-06647020).

## Frequently Asked Questions (FAQs)

**Q1:** What is the mechanism of action of Cofetuzumab **pelidotin** and how might it contribute to off-target toxicity?

**A1:** Cofetuzumab **pelidotin** is an antibody-drug conjugate (ADC) that targets the Protein Tyrosine Kinase 7 (PTK7), a receptor protein that is overexpressed in several solid tumors.<sup>[1]</sup> The ADC consists of a humanized anti-PTK7 monoclonal antibody linked to a potent microtubule-inhibiting payload, auristatin-0101 (Aur0101), via a cleavable linker.<sup>[1][2]</sup> Upon binding to PTK7 on the surface of tumor cells, the ADC is internalized, and the Aur0101 payload is released, leading to cell cycle arrest and apoptosis.<sup>[2]</sup>

Potential off-target toxicity can arise from several mechanisms:

- "On-target, off-tumor" toxicity: PTK7 is expressed at low levels on some normal tissues. The ADC could bind to and damage these healthy tissues.
- Premature payload release: The cleavable linker could be unstable in circulation, leading to the release of the highly potent Aur0101 payload before it reaches the tumor, causing systemic toxicity.

- "Bystander effect": The released Aur0101 payload can diffuse out of the target tumor cell and affect neighboring healthy cells.
- Non-specific uptake: The ADC could be taken up by normal cells through mechanisms other than PTK7 binding.

Q2: What are the known off-target toxicities of Cofetuzumab **pelidotin** observed in clinical trials?

A2: Clinical trials of Cofetuzumab **pelidotin** have identified several treatment-related adverse events. While these are not definitively classified as "off-target" in the provided literature, they represent the overall safety profile of the drug. The most common treatment-related adverse events (TRAEs) are summarized in the table below.[\[1\]](#)[\[3\]](#)[\[4\]](#)

Adverse Event	Frequency (All Grades)	Grade $\geq$ 3 Frequency
Nausea	45%	Low
Alopecia	45%	Not specified
Fatigue	45%	Grade 3 DLT observed
Headache	45%	Grade 3 DLT observed
Neutropenia	25%	25%
Vomiting	25%	Not specified

DLT: Dose-Limiting Toxicity[\[1\]](#)[\[3\]](#)

Q3: Is there evidence of PTK7 expression in normal tissues that could lead to "on-target, off-tumor" toxicity?

A3: Yes, while PTK7 is overexpressed in various cancers, it is also expressed at low to moderate levels in several normal adult human tissues. This expression pattern is a critical consideration for potential "on-target, off-tumor" toxicities. Tissues with known PTK7 expression include the skin, epithelial tissues, and female reproductive organs. Researchers should be aware of potential toxicities in these tissues when designing and interpreting preclinical and clinical studies.

## Troubleshooting Guides

Problem 1: Unexpected in vivo toxicity in animal models despite high in vitro target-specific cytotoxicity.

Possible Causes and Troubleshooting Steps:

- "On-target, off-tumor" toxicity:
  - Experimental Protocol: Conduct thorough immunohistochemistry (IHC) or quantitative PCR (qPCR) to assess PTK7 expression levels in the normal tissues of the animal model being used. Compare these expression levels to human normal tissue data.
  - Solution: If the animal model shows significantly higher PTK7 expression in critical organs compared to humans, consider using an alternative model or justify the relevance of the findings in the context of inter-species differences.
- Premature payload release:
  - Experimental Protocol: Analyze plasma samples from treated animals at various time points using LC-MS/MS to quantify the concentration of free Aur0101 payload.
  - Solution: If significant levels of free payload are detected, this suggests linker instability. Consider re-engineering the ADC with a more stable linker.
- Payload-related off-target effects:
  - Experimental Protocol: In a separate in vitro experiment, treat a panel of normal cell lines (relevant to the observed in vivo toxicities) with the free Aur0101 payload to determine its intrinsic cytotoxicity.
  - Solution: If the payload itself is highly toxic to normal cells at concentrations observed in vivo, this highlights a limitation of the payload. Future strategies could involve developing payloads with a better therapeutic index. For an ADC utilizing the same Aur0101 payload but targeting Trop-2, neutropenia was observed in clinical trials but not in preclinical monkey studies, suggesting species-specific differences in sensitivity to the payload.<sup>[5]</sup>

Problem 2: Discrepancies between preclinical toxicity findings and clinical adverse events.

### Possible Causes and Troubleshooting Steps:

- Species-specific differences in target expression:
  - Experimental Protocol: Perform a comparative analysis of PTK7 expression in normal tissues from the preclinical species (e.g., cynomolgus monkey) and human tissues. The starting dose for the first-in-human study of Cofetuzumab **pelidotin** was determined based on the highest non-severely toxic dose in monkeys.[\[1\]](#)
  - Solution: Acknowledge these differences when extrapolating preclinical safety data to humans. If a toxicity is observed in humans but not in the preclinical model, it may be due to higher target expression in a particular human organ.
- Metabolism of the ADC and payload:
  - Experimental Protocol: Conduct in vitro metabolism studies using liver microsomes from both the preclinical species and humans to identify any differences in the metabolic pathways of the linker and payload.
  - Solution: Differences in metabolism can lead to the generation of unique, potentially toxic metabolites in humans. This information is crucial for understanding unexpected clinical toxicities.
- Immunogenicity:
  - Experimental Protocol: Monitor for the development of anti-drug antibodies (ADAs) in both preclinical and clinical studies.
  - Solution: The formation of ADAs can alter the pharmacokinetics and safety profile of the ADC. Analyzing the impact of ADAs can help explain unexpected adverse events.

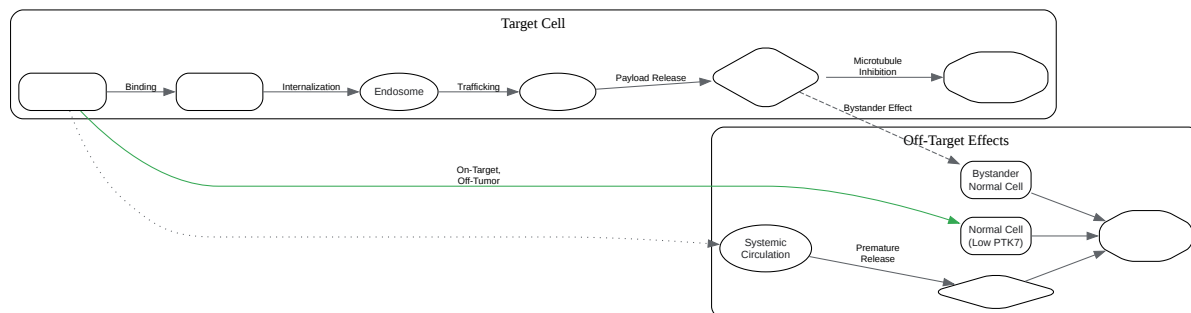
## Experimental Protocols

### Protocol 1: Assessment of "On-Target, Off-Tumor" Liability via Immunohistochemistry (IHC)

- Tissue Procurement: Obtain formalin-fixed, paraffin-embedded (FFPE) tissue blocks of a panel of normal human tissues and corresponding tissues from the selected preclinical animal model.

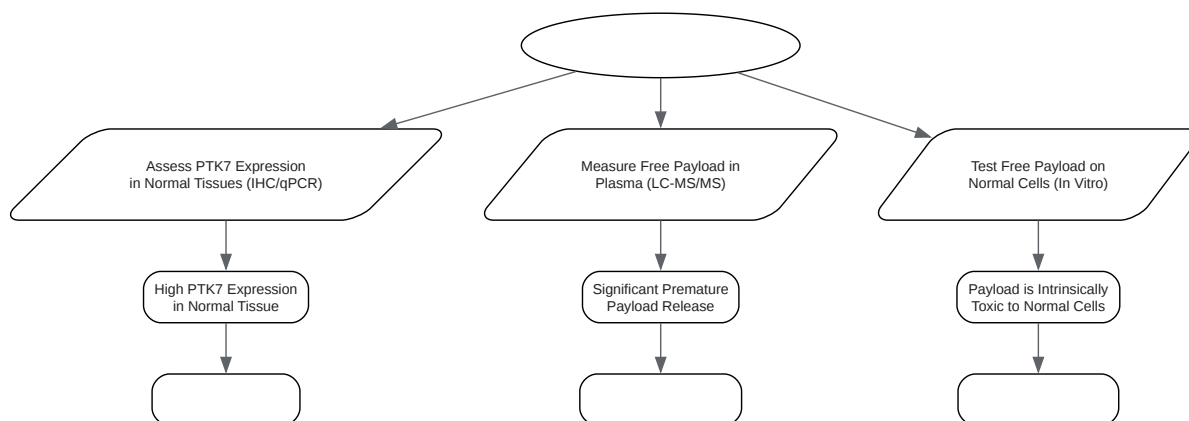
- **Sectioning:** Cut 4-5  $\mu\text{m}$  sections from each FFPE block and mount them on positively charged slides.
- **Antigen Retrieval:** Deparaffinize and rehydrate the tissue sections. Perform heat-induced epitope retrieval using a validated buffer (e.g., citrate buffer, pH 6.0).
- **Blocking:** Block endogenous peroxidase activity with a 3% hydrogen peroxide solution and non-specific antibody binding with a suitable blocking serum.
- **Primary Antibody Incubation:** Incubate the sections with a validated anti-PTK7 primary antibody at a predetermined optimal concentration overnight at 4°C. Include a negative control (isotype control antibody).
- **Secondary Antibody and Detection:** Apply a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the staining using a DAB substrate kit, resulting in a brown precipitate at the site of antigen expression.
- **Counterstaining and Mounting:** Counterstain the sections with hematoxylin to visualize cell nuclei. Dehydrate the sections and mount with a permanent mounting medium.
- **Analysis:** A qualified pathologist should score the staining intensity (e.g., 0, 1+, 2+, 3+) and the percentage of positive cells in each tissue type.

## Visualizations



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Caption: Mechanism of action and potential off-target toxicities of Cofetuzumab **pelidotin**.



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Caption: Troubleshooting workflow for unexpected in vivo toxicity.

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